molecular formula C23H17Cl2N3O5S B2404884 Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-70-4

Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2404884
CAS RN: 851950-70-4
M. Wt: 518.37
InChI Key: JCPDMAIJYYFOQY-UHFFFAOYSA-N
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Description

Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C23H17Cl2N3O5S and its molecular weight is 518.37. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

The compound falls within a broader category of research focusing on the synthesis of pyridazine derivatives and their chemical reactions. Such compounds, including various thieno[2,3-d]pyridazines, have been synthesized and studied for their chemical properties and reactions. For instance, Deeb et al. (1992) explored the synthesis and reactions of pyridazine derivatives, including the preparation of pyrrolo[2,3-c]pyridazines and furo[2,3-c]pyridazines, which are closely related to the chemical structure . These compounds are obtained through reactions involving cyano and diphenyl pyridazinone precursors, demonstrating a methodological approach to crafting complex heterocyclic systems that could be foundational for further research on the compound of interest (Deeb, Bayoumy, Yasine, & Fikry, 1992).

Potential Applications

Although the specific applications of Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate are not directly detailed in available literature, the study and synthesis of related pyridazine and thienopyridazine derivatives provide a context for potential applications. These compounds have been explored for their antibacterial activities, showcasing a potential for biomedical applications. Al-Kamali et al. (2014) synthesized novel thieno[2,3-c]pyridazines, demonstrating their antibacterial efficacy, which suggests that derivatives such as the one may also possess useful biological or chemical properties for further exploration (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O5S/c1-2-32-23(31)20-17-12-34-21(26-18(29)11-33-16-9-5-14(25)6-10-16)19(17)22(30)28(27-20)15-7-3-13(24)4-8-15/h3-10,12H,2,11H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDMAIJYYFOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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